![molecular formula C19H19FN4O2S B1261544 N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a fluorophenyl group, and a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Guanidine Moiety: The guanidine group can be introduced through the reaction of an amine with a cyanamide derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazole or hydrofluorophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole or hydrofluorophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to impart specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used in the design of fluorescent probes for imaging applications due to the presence of the fluorophenyl group.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic electronic devices for improved performance.
作用机制
The mechanism by which N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine exerts its effects is largely dependent on its interaction with specific molecular targets. The guanidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and fluorophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
相似化合物的比较
- N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine
- N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine
Uniqueness: The presence of the fluorophenyl group in N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its chloro- and bromo- analogs, which may have different steric and electronic effects.
属性
分子式 |
C19H19FN4O2S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[(2,6-dimethoxyphenyl)methyl]-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C19H19FN4O2S/c1-25-16-4-3-5-17(26-2)14(16)10-22-18(21)24-19-23-15(11-27-19)12-6-8-13(20)9-7-12/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24) |
InChI 键 |
OCKRSMQHUABNKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)CN=C(N)NC2=NC(=CS2)C3=CC=C(C=C3)F |
同义词 |
A-843277 N-(2,6-dimethoxybenzyl)-N'-(4-(4-fluorophenyl)thiazol-2-yl)guanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



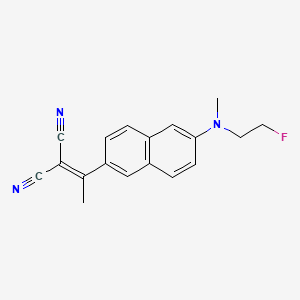
![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)
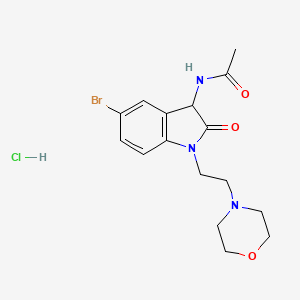

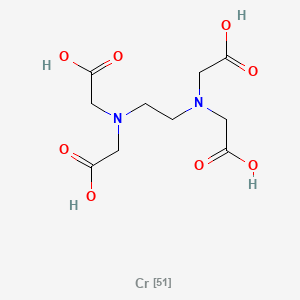
![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
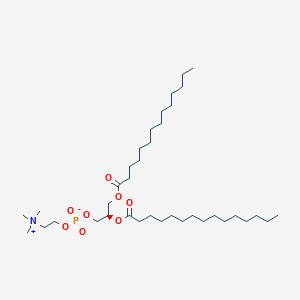
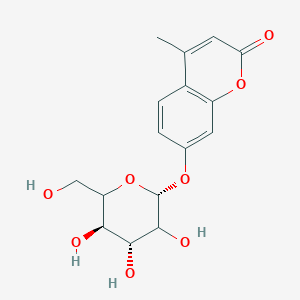
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
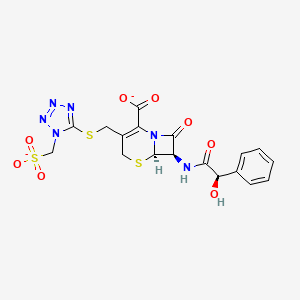
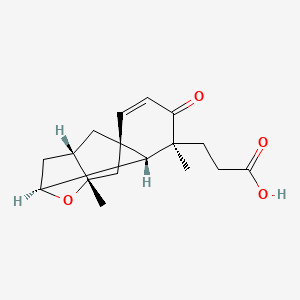

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)
